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molecular formula C13H10N4O B8674096 N-(1H-1,3-benzodiazol-2-yl)pyridine-2-carboxamide

N-(1H-1,3-benzodiazol-2-yl)pyridine-2-carboxamide

Cat. No. B8674096
M. Wt: 238.24 g/mol
InChI Key: LMNSOVWAZKCKQE-UHFFFAOYSA-N
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Patent
US04011236

Procedure details

Substitution of an equivalent amount of other heterocyclic acid chlorides, e.g., pyridine 2-, 3-, and 4-carboxylic acid chlorides; thenoyl 2- and 3-chlorides, coumariloyl chloride for thiazole-4-carboxylic acid chloride provides a convenient synthesis for: 2-(pyridine-2-carboxamido)benzimidazole, 2-(pyridine-3-carboxamido)benzimidazole, 2-(pyridine-4-carboxamido)benzimidazole, 2-(thiophene-2-carboxamido)benzimidazole, 2-(coumariloyl)aminobenzimidazole, m.p. 293°- 295° C. λmax. 327 mμ, E11%cm. 1024 and 2-nicotinamidoaminobenzimidazole, λmax. 319 mμ, E1cm.1% 429.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
2-(coumariloyl)aminobenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
2-nicotinamidoaminobenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
429
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three

Identifiers

REACTION_CXSMILES
[N:1]1[CH:6]=CC=[CH:3][C:2]=1[C:7]([NH:9][C:10]1[NH:11][C:12]2[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=2[N:14]=1)=[O:8].N1C=CC=C(C(NC2NC3C=CC=CC=3N=2)=O)C=1.N1C=CC(C(NC2NC3C=CC=CC=3N=2)=O)=CC=1.[S:55]1C=CC=C1C(NC1NC2C=CC=CC=2N=1)=O.C(NNC1NC2C=CC=CC=2N=1)(=O)C1C=CC=NC=1>>[S:55]1[CH:3]=[C:2]([C:7]([NH:9][C:10]2[NH:11][C:12]3[CH:18]=[CH:17][CH:16]=[CH:15][C:13]=3[N:14]=2)=[O:8])[N:1]=[CH:6]1

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=C(C=CC=C1)C(=O)NC=1NC2=C(N1)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC(=CC=C1)C(=O)NC=1NC2=C(N1)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N1=CC=C(C=C1)C(=O)NC=1NC2=C(N1)C=CC=C2
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S1C(=CC=C1)C(=O)NC=1NC2=C(N1)C=CC=C2
Name
2-(coumariloyl)aminobenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Two
Name
2-nicotinamidoaminobenzimidazole
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C1=CN=CC=C1)(=O)NNC=1NC2=C(N1)C=CC=C2
Step Three
Name
429
Quantity
0 (± 1) mol
Type
reactant
Smiles

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
Smiles
S1C=NC(=C1)C(=O)NC=1NC2=C(N1)C=CC=C2

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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